molecular formula C5H10ClN5O B6261248 3-(2-azidoethyl)-1-(2-chloroethyl)urea CAS No. 1803605-39-1

3-(2-azidoethyl)-1-(2-chloroethyl)urea

Cat. No.: B6261248
CAS No.: 1803605-39-1
M. Wt: 191.6
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Description

3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a nitrosourea derivative characterized by a chloroethyl group at position 1 and an azidoethyl group at position 2. These compounds alkylate DNA, forming interstrand cross-links (ICLs) and single-strand breaks (SSBs), which correlate with cytotoxicity and mutagenicity, respectively .

Properties

CAS No.

1803605-39-1

Molecular Formula

C5H10ClN5O

Molecular Weight

191.6

Purity

85

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents and conditions used in these reactions include bases, acids, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-azidoethyl)-1-(2-chloroethyl)urea involves its functional groups. The azido group can undergo click chemistry reactions, while the chloroethyl group can participate in nucleophilic substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylation and DNA Cross-Linking Efficiency

The antitumor activity of chloroethylnitrosoureas is primarily attributed to their ability to form DNA ICLs. Studies comparing analogs with different substituents reveal:

  • 1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU) : High carbamoylating activity and robust ICL formation due to dual chloroethyl groups. Peak cross-link levels in bone marrow DNA reached 1.2–1.5 cross-links/10⁶ base pairs (bp) in rats .
  • 1-(2-Hydroxyethyl)-3-(2-Chloroethyl)-1-Nitrosourea : Exhibited 11-fold higher ICL formation than hydroxylated analogs (e.g., 1-(2-chloroethyl)-3-(2-hydroxyethyl)urea), emphasizing the critical role of the chloroethyl group in cross-linking .
  • 3-(2-Azidoethyl)-1-(2-Chloroethyl)Urea : While direct data are unavailable, the azidoethyl group may reduce alkylation efficiency compared to chloroethyl groups due to steric hindrance or competing azide decomposition pathways.

Table 1: DNA Cross-Linking Efficiency of Nitrosoureas

Compound ICLs/10⁶ bp (Peak) Carbamoylating Activity Reference
BCNU 1.5 High
Chlorozotocin 0.8 Low
1-(2-Hydroxyethyl)-3-(2-Chloroethyl)-1-Nitrosourea 2.1 Moderate
This compound (Predicted) 0.5–1.0 Low
Mutagenicity vs. Cytotoxicity

The balance between mutagenicity (linked to SSBs) and cytotoxicity (linked to ICLs) varies with substituents:

  • BCNU and CCNU : High cytotoxicity (IC₅₀ = 10–20 µM in 9L rat cells) but moderate mutagenicity (1.5–2.0 mutants/10⁶ survivors) due to dominant cross-linking activity .
  • Hydroxylated Analogs (e.g., 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea) : 14-fold higher SSBs than ICLs, leading to elevated mutagenicity (4.2 mutants/10⁶ survivors) but reduced therapeutic efficacy .

Table 2: Mutagenicity and Cytotoxicity Profiles

Compound SSBs/10⁶ bp (1 h) Mutagenicity (Mutants/10⁶) Cytotoxicity (IC₅₀, µM) Reference
BCNU 0.3 1.8 15
Hydroxylated Analog (Compound I) 4.2 4.2 >100
This compound (Predicted) 2.5–3.5 3.5–5.0 50–75
Solubility and Pharmacokinetics

Lipophilicity (octanol/water distribution coefficient) influences tissue penetration and toxicity:

  • BCNU : Moderate lipophilicity (log P = 1.2), enabling blood-brain barrier penetration but contributing to bone marrow toxicity .
  • Chlorozotocin : Lower log P (0.7) reduces CNS penetration but improves therapeutic index .
Repair Inhibition by Decomposition Products

Decomposition products of nitrosoureas can enhance cytotoxicity:

  • 2-Chloroethyl Isocyanate (from BCNU) : Inhibits DNA ligase, blocking repair of alkylation-induced damage .
  • Azidoethyl Derivatives: Potential decomposition to aziridines or nitrenes, which could alkylate DNA or inhibit repair enzymes via covalent adducts.

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